molecular formula C10H7ClFN5O2 B4139606 N-(3-chloro-4-fluorophenyl)-5-nitro-4,6-pyrimidinediamine

N-(3-chloro-4-fluorophenyl)-5-nitro-4,6-pyrimidinediamine

Cat. No. B4139606
M. Wt: 283.64 g/mol
InChI Key: LHWKLAQNCAYELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-5-nitro-4,6-pyrimidinediamine, commonly known as CNF, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. CNF exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

CNF has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. CNF has also been shown to have antiviral activity against hepatitis B virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In addition, CNF has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of CNF is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in cell proliferation and survival. CNF has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, CNF has been shown to inhibit viral replication and bacterial growth through various mechanisms.
Biochemical and Physiological Effects:
CNF has been shown to have a range of biochemical and physiological effects. In cancer cells, CNF induces DNA damage and inhibits DNA repair mechanisms, leading to cell cycle arrest and apoptosis. CNF also inhibits the activity of certain enzymes involved in cell signaling pathways, which may contribute to its anticancer activity. In addition, CNF has been shown to inhibit the growth of bacterial cells by disrupting their cell membranes and inhibiting protein synthesis.

Advantages and Limitations for Lab Experiments

CNF has several advantages for use in lab experiments. It exhibits potent biological activity at low concentrations, making it a useful tool for studying various cellular processes. CNF is also relatively stable and can be easily synthesized in large quantities. However, CNF has some limitations for use in lab experiments. It is highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research on CNF. One area of interest is the development of CNF-based drugs for the treatment of cancer and viral infections. Another area of interest is the investigation of CNF's mechanism of action and its potential use in the treatment of inflammatory diseases. Further studies are also needed to determine the safety and toxicity of CNF in vivo. Overall, CNF has great potential for use in various biomedical applications and warrants further investigation.

properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN5O2/c11-6-3-5(1-2-7(6)12)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWKLAQNCAYELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC(=C2[N+](=O)[O-])N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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